molecular formula C10H7ClN2O B8523395 4-Chloro-2-pyrimidin-5-ylphenol

4-Chloro-2-pyrimidin-5-ylphenol

Katalognummer: B8523395
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: GVWIMZPTBOGKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-pyrimidin-5-ylphenol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining phenolic and pyrimidine rings, a design motif frequently explored in the development of biologically active molecules. Its molecular architecture is particularly valuable for constructing potential enzyme inhibitors and investigating structure-activity relationships in heterocyclic chemistry. Researchers utilize this compound as a key synthetic intermediate in the design and synthesis of novel therapeutic candidates. The presence of both chloro and phenolic hydroxyl groups on the aromatic systems provides reactive handles for further chemical modification through various coupling reactions, enabling the creation of diverse compound libraries for biological screening . Similar pyrimidine-phenol hybrid structures have demonstrated substantial research utility in the development of topoisomerase IIα inhibitors, which are investigated as potential anticancer agents . Furthermore, compounds containing chloro-pyrimidine motifs have been studied for their ability to interact with various biological targets, including esterase D, where they can modulate enzymatic activity through specific binding mechanisms . The structural features of 4-Chloro-2-pyrimidin-5-ylphenol make it particularly suitable for research focused on heterocyclic chemistry, medicinal chemistry optimization campaigns, and investigations of molecular recognition events. Researchers employ this compound exclusively in laboratory settings for scientific purposes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and implement appropriate handling procedures before working with this compound.

Eigenschaften

Molekularformel

C10H7ClN2O

Molekulargewicht

206.63 g/mol

IUPAC-Name

4-chloro-2-pyrimidin-5-ylphenol

InChI

InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(3-8)7-4-12-6-13-5-7/h1-6,14H

InChI-Schlüssel

GVWIMZPTBOGKCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=CN=CN=C2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine
  • Structure : Chlorine at position 4, fluorine at position 5, and a methoxymethyl group at position 2.
  • The methoxymethyl group increases steric bulk, which may reduce solubility in polar solvents .
  • Applications : Likely used in pharmaceuticals for targeted enzyme inhibition due to halogen interactions.
4-Chloro-5-iodo-6-methylpyrimidin-2-amine
  • Structure : Chlorine (position 4), iodine (position 5), methyl (position 6), and amine (position 2).
  • The amine group enables hydrogen bonding, improving aqueous solubility .
  • Applications: Potential precursor for radiolabeled probes or anticancer agents.

Phenol and Pyrimidine Hybrid Structures

2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
  • Structure: Combines a phenol ring with a pyrimidine ring bearing amino and methoxyphenoxy groups.
  • Properties: The methoxy and chlorobenzyl groups enhance lipophilicity, favoring blood-brain barrier penetration. The amino group facilitates interactions with biological targets like kinases .
  • Applications : Candidate for CNS-targeted drugs or kinase inhibitors.
5-(4-Ethylphenyl)pyrimidin-2-ol
  • Structure : Ethylphenyl substituent at position 5 and hydroxyl at position 2.
  • Properties : The ethyl group increases hydrophobicity, while the hydroxyl group allows for pH-dependent solubility. This balance makes it suitable for oral drug formulations .
  • Applications: Potential use in anti-inflammatory or antiviral therapies.

Halogen-Substituted Pyrimidine Derivatives

5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
  • Structure: Chlorophenyl at position 5 and trifluoromethylphenoxy at position 2.
  • Properties : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation. Chlorine contributes to halogen bonding in receptor interactions .
  • Applications : Likely used in agrochemicals (e.g., herbicides) due to stability under environmental stress.
4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde
  • Structure : Chlorine at position 4, methylthio at position 2, and aldehyde at position 4.
  • Properties : The aldehyde group enables covalent bonding with nucleophiles (e.g., thiols in enzymes), while methylthio enhances lipophilicity .
  • Applications : Intermediate in synthesizing antimetabolites or protease inhibitors.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties Applications
4-Chloro-2-pyrimidin-5-ylphenol C₁₀H₇ClN₂O Cl (C4), pyrimidine (C2) ~206.63 Moderate solubility, halogen bonding Drug intermediates, agrochemicals
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine C₆H₅ClFN₂O Cl (C4), F (C5), methoxymethyl (C2) 188.57 High electronegativity, steric hindrance Enzyme inhibitors
4-Chloro-5-iodo-6-methylpyrimidin-2-amine C₅H₅ClIN₃ Cl (C4), I (C5), NH₂ (C2) 285.47 Radiopaque, hydrogen bonding Radiopharmaceuticals
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine C₁₇H₁₀ClF₃N₂O Cl (phenyl), CF₃ (phenoxy) 356.72 Oxidative stability, halogen bonding Agrochemicals

Key Findings and Implications

  • Halogen Effects : Chlorine and fluorine improve metabolic stability and target binding, while iodine expands applications in imaging .
  • Solubility Trade-offs : Hydrophilic groups (e.g., -NH₂, -OH) enhance solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., -CF₃, -SCH₃) favor bioavailability .
  • Structural Flexibility: Hybrid structures (e.g., phenol-pyrimidine) enable multitarget engagement, critical for complex diseases like cancer .

Vorbereitungsmethoden

Key Reaction Pathway

A common strategy involves coupling a pyrimidin-5-yl boronic acid with a chlorophenol derivative using palladium catalysts. For example:

  • Boronic Acid Preparation : Pyrimidin-5-yl boronic acid is synthesized via lithiation of 5-bromopyrimidine followed by quenching with triisopropyl borate.

  • Cross-Coupling : The boronic acid reacts with 4-chloro-2-iodophenol in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos) under basic conditions (e.g., Na₂CO₃).

Reaction Component Conditions Yield Source
Pd(OAc)₂ (2–4 mol%)85°C, isopropanol, CsF, 12–24 h68–85%
SPhos (4–8 mol%)Suzuki coupling with vinyl chlorides60–75%

Advantages : High functional group tolerance and scalability.
Limitations : Requires expensive catalysts and inert atmospheres.

Chlorination of Hydroxypyrimidines

Direct chlorination of hydroxypyrimidine derivatives is a cost-effective route to introduce chlorine atoms.

Reaction Mechanism

Hydroxypyrimidines undergo chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of bases (e.g., triethylamine).

Starting Material Chlorinating Agent Conditions Yield Source
4-Hydroxy-2-methylthiopyrimidinePOCl₃80°C, toluene, 1 h67.9%
5-Ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidinePOCl₃, triethylamine80°C, 1 h78.2%

Advantages : Simple, high-yielding, and scalable.
Limitations : Requires careful control of reaction temperature to avoid side reactions.

Substitution Reactions

Nucleophilic aromatic substitution (NAS) is employed to replace leaving groups (e.g., methylthio) on pyrimidines with hydroxyl or chloro groups.

Two-Step Process

  • Substitution : A 2-methylthio-4-chloropyrimidine reacts with an alkali (e.g., NaOH) to yield a 4-substituted intermediate.

  • Chlorination : The intermediate undergoes chlorination with SOCl₂ or POCl₃ to introduce the chlorine atom.

Step Reagents Conditions Yield Source
1NaOH, methyl alcohol0°C → RT, 6 h85–90%
2SOCl₂, CH₂Cl₂0°C → RT, 3 h90–95%

Key Insight : The use of methyl alcohol as a solvent enhances reaction efficiency and reduces byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling faster synthesis of pyrimidine derivatives.

Procedure

  • Amination : 2-Amino-4-chloropyrimidine reacts with substituted amines in propanol under microwave heating (120–140°C, 15–30 min).

  • Functionalization : The product is further modified via cross-coupling or substitution.

Component Conditions Yield Source
2-Amino-4-chloropyrimidinePropanol, TEA, 120–140°C70–85%
Substituted aminesMicrowave, 15–30 min75–90%

Advantages : Reduced reaction time and energy efficiency.
Limitations : Limited scalability for industrial applications.

Industrial-Scale Production

Large-scale synthesis often prioritizes cost and environmental safety.

Triphosgene-Based Chlorination

Triphosgene (Bis(trichloromethyl) carbonate) replaces toxic reagents like POCl₃ in converting dihydroxypyrimidines to dichloro derivatives.

Starting Material Reagent Conditions Yield Source
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneDichloroethane, reflux, 6–8 h90–92%

Advantages : Safer handling and higher purity.
Limitations : Requires specialized equipment for triphosgene use.

Comparative Analysis of Methods

The choice of method depends on substrate availability, desired yield, and environmental considerations.

Method Yield Range Scalability Environmental Impact
Suzuki Coupling60–85%ModerateHigh (catalyst waste)
POCl₃ Chlorination67–95%HighModerate (toxic reagents)
Microwave Synthesis70–90%LowLow
Triphosgene Chlorination90–92%HighLow

Critical Challenges and Innovations

  • Site Selectivity : Achieving C4/C2 selectivity in pyrimidine chlorination remains challenging. Ligand-free Pd catalysis shows promise for C4-functionalization.

  • Green Chemistry : Replacing POCl₃ with triphosgene or using PEG-400 as a solvent reduces toxicity.

  • Byproduct Minimization : Optimized reaction conditions (e.g., NaOH/MeOH) reduce 4,6-disubstituted byproducts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-pyrimidin-5-ylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using pyrimidine precursors. For example, chlorination of hydroxyl groups using POCl₃ under reflux conditions (80–100°C) in anhydrous solvents (e.g., DMF or THF) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction yield is sensitive to catalyst choice (e.g., AlCl₃ for Friedel-Crafts alkylation) and stoichiometric ratios of reagents. Lower temperatures (<60°C) may reduce byproduct formation but prolong reaction times .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-pyrimidin-5-ylphenol, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons on the pyrimidine ring appear as doublets or triplets (δ 7.5–8.5 ppm), while phenolic -OH shows a broad peak (δ 9–10 ppm). Chlorine substituents induce deshielding in adjacent carbons (e.g., C-Cl at δ 125–135 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M-Cl]⁺ ions. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₇ClN₂O⁺).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Cl-C bond length ~1.73 Å). Use single-crystal diffraction with Mo-Kα radiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-Chloro-2-pyrimidin-5-ylphenol derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

  • Standardize Assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and consistent incubation times.
  • Control for Impurities : Validate compound purity via HPLC (>95%) and test metabolites.
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to reconcile discrepancies in IC₅₀ values .

Q. What computational strategies are employed to predict the binding affinity of 4-Chloro-2-pyrimidin-5-ylphenol with target enzymes, and how do these compare with experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the chloro-phenyl group.
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes.
  • Validation : Compare computational binding energies (ΔG) with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data. Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters .

Q. In the context of structure-activity relationship (SAR) studies, how do substituent variations on the pyrimidine ring affect the compound's antimicrobial efficacy?

  • Methodological Answer :

  • Analog Synthesis : Replace chlorine with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) via Suzuki-Miyaura cross-coupling.
  • Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • SAR Modeling : Use QSAR tools (e.g., CODESSA) to correlate substituent Hammett constants (σ) with MIC values. Chlorine’s σ~0.23 enhances membrane penetration, while bulkier groups (e.g., -SO₂CH₃) may reduce diffusion .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability during DSC (Differential Scanning Calorimetry) analysis?

  • Methodological Answer : Discrepancies in melting points (Tm) may arise from polymorphic forms or hydration. Strategies include:

  • Controlled Crystallization : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms.
  • TGA-MS Coupling : Thermogravimetric analysis with mass spectrometry identifies decomposition products (e.g., HCl release at ~200°C).
  • Dynamic vs. Static Methods : Compare heating rates (e.g., 10°C/min vs. isothermal holds) to detect kinetic vs. thermodynamic stability .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the compound’s anti-inflammatory potential, and how can researchers mitigate cytotoxicity interference?

  • Methodological Answer :

  • Cell Models : Use primary human neutrophils or PMA-differentiated THP-1 macrophages. Pre-treat with LPS/IFN-γ to induce inflammation.
  • Cytotoxicity Controls : Measure LDH release alongside cytokine (e.g., TNF-α, IL-6) suppression. Normalize data to cell viability (MTT assay).
  • Mechanistic Probes : Inhibit NF-κB (e.g., BAY 11-7082) or MAPK pathways to isolate target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.